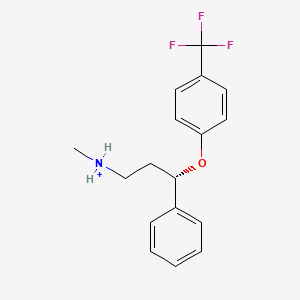

(S)-fluoxetine(1+)

説明

Structure

3D Structure

特性

分子式 |

C17H19F3NO+ |

|---|---|

分子量 |

310.33 g/mol |

IUPAC名 |

methyl-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]azanium |

InChI |

InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3/p+1/t16-/m0/s1 |

InChIキー |

RTHCYVBBDHJXIQ-INIZCTEOSA-O |

SMILES |

C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |

異性体SMILES |

C[NH2+]CC[C@@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |

正規SMILES |

C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |

製品の起源 |

United States |

Synthetic Methodologies and Stereochemical Control of S Fluoxetine 1+

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to directly produce the desired (S)-enantiomer, bypassing the need to separate a racemic mixture. Several key approaches have been developed to achieve this.

Asymmetric Catalysis

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction. This approach is highly efficient for producing enantiomerically pure compounds.

| Catalyst System | Reactants | Key Intermediate | Yield | Enantiomeric Excess (ee) |

| Ti[OCH(CH3)2]4/(S)-BINOL | Benzaldehyde, 3-methylene-2,3-dihydrofuran | (S)-2-(3-furyl)-1-phenyl-1-ethanol | 90% | 95% |

| Chiral Oxazaborolidines | 3-Chloropropiophenone | (S)-3-chloro-1-phenylpropanol | Good | 98.6% |

| Polymer-supported Ru-TsDPEN | Aromatic ketones | Optically active alcohols | High | High |

Chemoenzymatic Approaches

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve high stereoselectivity. Enzymes, with their inherent chirality, are powerful tools for creating enantiomerically pure compounds.

One prominent chemoenzymatic route involves the kinetic resolution of racemic 3-chloro-1-phenylpropan-1-ol (B142418) and its corresponding butanoate using lipase (B570770) B from Candida antarctica. rsc.orgresearchgate.net This enzymatic process selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the (S)- and (R)-forms of 3-chloro-1-phenylpropanol. rsc.org These chiral building blocks are then converted into the desired enantiomer of fluoxetine (B1211875). rsc.orgresearchgate.net

Another strategy employs a hydroxynitrile lyase (HNL) from plants to catalyze the enantioselective formation of cyanohydrins. umich.eduumich.edu These enantiopure cyanohydrins serve as versatile intermediates that can be synthetically manipulated to produce (S)-fluoxetine. umich.eduumich.edu For instance, (S)-3-(methylamino)-1-phenylpropan-1-ol, derived from an enantiopure cyanohydrin, can act as a common intermediate for synthesizing the desired fluoxetine enantiomer through a Mitsunobu reaction. umich.edu

| Enzymatic Method | Substrate | Chiral Intermediate | Key Advantage |

| Lipase B from Candida antarctica | 3-Chloro-1-phenylpropan-1-ol | (S)- or (R)-3-chloro-1-phenylpropanol | Kinetic resolution |

| (R)-Hydroxynitrile Lyase (HNL) | Aldehydes | Enantiopure cyanohydrins | High enantioselectivity |

Stereoselective Coupling Reactions

Stereoselective coupling reactions are another important strategy for the synthesis of (S)-fluoxetine. These reactions often involve the use of chiral auxiliaries or catalysts to control the formation of the key stereocenter. researchgate.netscielo.br For example, a highly stereoselective coupling reaction of a racemic intermediate with 4-trifluoromethyl phenate can be induced by a pyrrolidine (B122466) derivative, (S)-lactam, acting as a chiral prosthetic group. google.com This leads to an optically pure chiral intermediate that can be converted to the final product. google.com

Multi-Step Total Synthesis Routes

Several multi-step total synthesis routes for (S)-fluoxetine have been developed, often incorporating some of the enantioselective strategies mentioned above. These routes are designed to be efficient and provide high yields of the final product.

A multi-step synthesis can also be performed using flow chemistry, which offers advantages over traditional batch methods. researchgate.netnih.govnewdrugapprovals.org A three-step synthesis of (±)-fluoxetine has been demonstrated using microflow technology, highlighting an alternative to conventional synthetic approaches. researchgate.netnih.gov

Chiral Resolution Techniques for Fluoxetine Enantiomers

When an enantioselective synthesis is not employed, a racemic mixture of fluoxetine is produced. Chiral resolution techniques are then necessary to separate the (S)- and (R)-enantiomers.

Chemical Resolution with Chiral Resolving Agents

Chemical resolution involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional methods like crystallization.

A patented method describes the use of chiral mandelic acid and its analogs as resolving agents for racemic fluoxetine. google.com The addition of micromolecule aldehyde or ketone compounds as additives enhances the resolution process. google.com This method can achieve an enantiomeric excess (e.e. value) of over 99% and a yield of over 85%, making it suitable for industrial production. google.com The process is cost-effective, efficient, and allows for the recycling of the resolving agent. google.com

| Chiral Resolving Agent | Additive | Enantiomeric Excess (e.e.) | Yield |

| Chiral Mandelic Acid & Analogs | Micromolecule Aldehyde/Ketone | >99% | >85% |

Chromatographic Resolution on Chiral Stationary Phases

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a predominant method for the analytical and preparative resolution of fluoxetine enantiomers. nih.govnih.gov This technique allows for the direct separation of (S)-fluoxetine and (R)-fluoxetine without the need for prior derivatization. The efficacy of the separation is highly dependent on the type of CSP, the composition of the mobile phase, and other chromatographic parameters such as temperature and flow rate. tandfonline.com

Various classes of CSPs have been successfully employed, including polysaccharide-based, protein-based, and cyclodextrin-based columns. Polysaccharide derivatives, particularly those based on cellulose (B213188) and amylose (B160209) carbamates, are widely used. For instance, tris(3,5-dimethylphenyl carbamate) cellulose has been shown to effectively separate fluoxetine enantiomers under normal-phase conditions. nih.govtandfonline.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as isopropyl alcohol, along with a basic additive like diethylamine (B46881), is critical for optimizing resolution and retention times. tandfonline.com Studies have systematically investigated the effects of mobile phase composition, demonstrating that even small changes in the concentration of the alcohol modifier can significantly impact the separation factor and resolution. tandfonline.com

Temperature is another crucial parameter; in many systems, lower column temperatures lead to increased retention and improved resolution, indicating that the enantioselective separation is an enthalpy-driven process. tandfonline.com The performance of different CSPs can be compared based on key chromatographic parameters like the capacity factor (k'), separation factor (α), and resolution (Rs). For example, a comparison of several CSPs, including those based on cellulose, amylose, and cyclodextrin (B1172386), revealed that a 5-dimethyl-β-cyclodextrin column provided the best separation with a high resolution value. nih.gov The elution order of the enantiomers can also vary depending on the specific CSP used. nih.gov

The development of new chiral stationary phases continues to enhance separation capabilities. The CHIRALPAK® IK, an immobilized cellulosic-based polysaccharide CSP, has demonstrated baseline or near-baseline resolution of fluoxetine enantiomers using mobile phases containing either ethanol (B145695) or isopropanol (B130326) as modifiers. chiraltech.com

Table 1: Comparison of Chiral Stationary Phases for Fluoxetine Enantiomer Separation This table is interactive. You can sort and filter the data.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v/v) | Separation Factor (α) | Resolution (Rs) | Elution Order | Reference |

|---|---|---|---|---|---|

| Tris(3,5-dimethylphenyl carbamate) cellulose | Hexane/Isopropyl alcohol/Diethylamine (98/2/0.2) | 1.15 | >1.5 | Not Specified | tandfonline.com |

| Ovomucoid | Not Specified | Not Specified | Acceptable | Not Specified | nih.gov |

| Chiralcel OD-H (Cellulose-based) | Not Specified | 1.14 | 1.55 | S then R | nih.gov |

| Chiralpak AD-H (Amylose-based) | Not Specified | 1.12 | 1.58 | R then S | nih.gov |

| Cyclobond I 2000 DM (Cyclodextrin-based) | Not Specified | 1.19 | 2.30 | R then S | nih.gov |

| CHIRALPAK® IK (Cellulose-based) | Hexane/Ethanol/Diethylamine (95/5/0.1) | Not Specified | Baseline | Not Specified | chiraltech.com |

Derivatization and Analog Synthesis for Mechanistic Probes and Research Tools

The chemical modification of the fluoxetine structure through derivatization and analog synthesis serves as a powerful tool for creating mechanistic probes and research instruments. These modifications can be designed to introduce new functionalities, such as fluorescent tags for sensitive detection or reactive groups for covalent labeling of biological targets.

One common application of derivatization is to facilitate the determination of enantiomeric purity. Fluoxetine enantiomers can be reacted with a chiral derivatizing agent, such as (R)-1-(1-naphthyl)ethyl isocyanate, to form diastereomeric ureas. nih.gov These diastereomers possess distinct physicochemical properties and can be readily separated and quantified using standard non-chiral chromatographic techniques like HPLC or analyzed by ¹H NMR spectroscopy. nih.gov Another strategy involves pre-column derivatization with fluorescent reagents to enhance detection sensitivity in bioanalytical methods. For instance, reacting fluoxetine with 4-(N-chloroformylmethyl-N-methyl)amino-7-nitro-2,1,3-benzoxadiazole (NBD-COCl) produces a highly fluorescent derivative, enabling quantification at low concentrations in complex matrices like plasma. rsc.org The resulting diastereomeric derivatives can then be separated on a chiral column to determine the enantiomeric ratio. rsc.org

Beyond analytical applications, analog synthesis is employed to create research tools for probing biological systems. A notable example is the synthesis of biotinylated fluoxetine. pnas.org In this analog, a biotin (B1667282) molecule is attached to the fluoxetine scaffold, typically at the secondary amine. This biotin tag allows for the specific capture and isolation of proteins that interact with fluoxetine using affinity-based methods, such as streptavidin pull-down assays. pnas.org Such probes have been instrumental in identifying direct binding partners of fluoxetine, like the NLRP3 protein, thereby elucidating its molecular mechanisms of action. pnas.org

Furthermore, the fluoxetine scaffold has been used as a template to design novel molecules with unique properties. Researchers have synthesized selenium-based fluoxetine analogs to investigate antioxidant activities. nih.gov By replacing the ether oxygen with a selenium atom, these analogs gain glutathione (B108866) peroxidase (GPx)-like activity, enabling them to inactivate hydroperoxides. nih.gov The study of these selenium-fluoxetine derivatives and their reaction mechanisms, for example their oxidation-elimination reaction with hydrogen peroxide to form seleninic acid and cinnamylamine, provides insights into their potential as catalytic antioxidants. nih.gov

Table 2: Examples of Fluoxetine Derivatization and Analog Synthesis for Research Applications This table is interactive. You can sort and filter the data.

| Derivative/Analog | Reagent/Modification | Application | Finding/Outcome | Reference |

|---|---|---|---|---|

| Diastereomeric Ureas | (R)-1-(1-naphthyl)ethyl isocyanate | Determination of optical purity | Allows for quantification of enantiomers by ¹H NMR or HPLC. nih.gov | nih.gov |

| Fluorescent Derivative | 4-(N-chloroformylmethyl-N-methyl)amino-7-nitro-2,1,3-benzoxadiazole (NBD-COCl) | Sensitive enantioselective analysis in biological samples | Enables quantification at nanomolar concentrations and determination of enantiomeric ratio in rat plasma. rsc.org | rsc.org |

| Biotinylated Fluoxetine | Biotin conjugation | Identification of protein binding partners | Used in pull-down assays to demonstrate direct binding of fluoxetine to the NLRP3 protein. pnas.org | pnas.org |

| Selenium Analog | Replacement of ether oxygen with selenium | Creation of novel antioxidant molecules | The analog exhibits glutathione peroxidase (GPx)-like activity and can inactivate hydroperoxides. nih.gov | nih.gov |

Advanced Analytical Characterization and Quantification of S Fluoxetine 1+

Chiral Separation and Enantiomeric Purity Assessment

The separation of fluoxetine's enantiomers, (S)-fluoxetine and (R)-fluoxetine, is essential due to their different pharmacological profiles. chiraltech.com Various chromatographic and electrophoretic methods have been developed to achieve this separation and assess the enantiomeric purity of (S)-fluoxetine.

High-Performance Liquid Chromatography (HPLC) with Chiral Columns

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for the enantioselective analysis of fluoxetine (B1211875). The choice of chiral column and mobile phase composition is crucial for achieving baseline separation.

Several studies have investigated the efficacy of different polysaccharide-based and cyclodextrin-based chiral columns. For instance, amylose-based columns like Chiralpak AD and cellulose-based columns such as Chiralcel OD-H have been successfully employed. researchgate.net A study comparing five different CSPs found that Chiralcel OD-H, Chiralpak AD-H, and Cyclobond I 2000 DM could achieve baseline separation (RS > 1.5). nih.gov The best separation was noted with the Cyclobond I 2000 DM column. nih.gov The elution order of the enantiomers can vary depending on the column used; for example, with Chiralpak AD-H and Cyclobond I 2000 DM, the (R)-enantiomer elutes first, whereas with Chiralcel OD-H, the (S)-enantiomer elutes first. nih.gov

The mobile phase composition also plays a significant role. Normal-phase chromatography often utilizes a mixture of hexane (B92381), isopropanol (B130326), and a basic modifier like diethylamine (B46881) (DEA). chiraltech.comingentaconnect.com For example, an optimal mobile phase of hexane-isopropanol-diethylamine (98:2:0.2, v/v/v) has been reported for a Chiralpak AD-H column. ingentaconnect.com In reversed-phase mode, mobile phases can consist of acetonitrile (B52724) and an aqueous buffer. researchgate.net One method utilized two Chiralcel ODR columns coupled online with a mobile phase of acetonitrile-NaClO4 0.3M (66/34 v/v, pH 2.5). researchgate.net

Table 1: HPLC Methods for Chiral Separation of Fluoxetine

| Chiral Stationary Phase | Mobile Phase | Detection | Elution Order | Reference |

|---|---|---|---|---|

| Chiralpak AD-H | Hexane/Isopropanol/Diethylamine (98:2:0.2, v/v/v) | UV at 226 nm | Not Specified | ingentaconnect.com |

| Chiralcel OD-H | Hexane/Isopropanol/Diethylamine (98:2:0.2, v/v/v) | Not Specified | S-enantiomer first | nih.gov |

| Chiralpak AD-H | Hexane/Isopropanol/Diethylamine (98:2:0.2, v/v/v) | Not Specified | R-enantiomer first | nih.gov |

| Cyclobond I 2000 DM | Methanol (B129727)/0.2% TEAA (25/75, v/v; pH 3.8) | Not Specified | R-enantiomer first | nih.gov |

| Chiralcel OD | Hexane:iPrOH (98:2) | UV at 257 nm | (S)-isomer retention time = 11.8 min, (R)-isomer retention time = 17.2 min | scielo.br |

| Chiralpak IK | Hexane-EtOH-DEA (95-5-0.1) | UV at 270 nm | Not Specified | chiraltech.com |

| Vancomycin Column | Methanol with 0.075% ammonium (B1175870) trifluoroacetate | MS/MS | Not Specified | nih.gov |

Capillary Electrophoresis (CE) with Chiral Modifiers

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the enantiomeric separation of fluoxetine. This technique relies on the addition of chiral selectors to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral modifiers.

A variety of native and derivatized CDs have been screened to find the optimal chiral selector for fluoxetine enantiomers. nih.gov Heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB) was identified as an effective neutral CD for enantiomeric discrimination. nih.govresearchgate.net An optimized method using 10 mM TRIMEB in a 50 mM phosphate (B84403) buffer at pH 5.0 achieved baseline separation of the enantiomers within 5 minutes. nih.gov In this system, the (R)-enantiomer migrated before the (S)-enantiomer. nih.gov

Charged CDs, such as carboxymethyl-β-cyclodextrin (CM-β-CD), have also been shown to provide optimal resolution for fluoxetine enantiomers. tandfonline.com The addition of cationic additives like guanidine (B92328) to the running buffer containing sulfated-beta-cyclodextrin has been shown to improve the chiral separation by modifying the interaction of the positively charged fluoxetine with the capillary wall and the chiral selector. nih.gov

Table 2: Capillary Electrophoresis Methods for Chiral Separation of Fluoxetine

| Chiral Modifier | Buffer System | Detection | Migration Order | Reference |

|---|---|---|---|---|

| Heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB) | 50 mM phosphate, pH 5.0 | UV at 230 nm | R-fluoxetine then S-fluoxetine | nih.gov |

| Carboxymethyl-β-cyclodextrin (CM-β-CD) | Not Specified | Not Specified | Not Specified | tandfonline.com |

| Sulfated-beta-cyclodextrin (SB-CD) with Guanidine | 25 mM phosphate, pH 2.5 | UV at 230 nm | Not Specified | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) provides a robust method for the separation and quantification of fluoxetine enantiomers, particularly in biological matrices. This technique typically involves liquid-liquid extraction followed by analysis on a chiral GC column.

A notable method utilizes a HYDRODEX β-6TBDM® chiral column for the separation of fluoxetine and its metabolite, norfluoxetine (B159337), enantiomers. nih.govebi.ac.uk The mass spectrometer is operated in the selective-ion monitoring (SIM) mode for quantification. nih.govebi.ac.uk For fluoxetine enantiomers, the ion with a mass-to-charge ratio (m/z) of 44 is monitored. nih.govebi.ac.ukresearchgate.net This method has been shown to be linear and reproducible in the concentration range of 50–500 ng/mL for both urine and plasma samples. nih.govebi.ac.uk

Spectroscopic and Spectrometric Techniques for Structural Elucidation (excluding basic identification data)

Beyond separation, advanced spectroscopic and spectrometric techniques are employed for the detailed structural elucidation of (S)-fluoxetine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of molecules. While basic 1H and 13C NMR are used for routine identification, more advanced NMR techniques provide deeper structural insights. core.ac.uk Two-dimensional (2D) NMR experiments, such as DOSY (Diffusion-Ordered Spectroscopy), can be used to analyze the composition of drug formulations and identify components without prior separation. researchgate.net Furthermore, 19F NMR has been utilized for the quantitation of fluoxetine in various matrices due to the presence of the trifluoromethyl group. researchgate.netijpsonline.com For chiral discrimination, NMR can be used with chiral recognition agents that induce chemical shift differences between the enantiomers. ijpsonline.com

Mass Spectrometry (MS)

Mass spectrometry, especially when coupled with a separation technique like GC or LC, is indispensable for structural elucidation and quantification. mdpi.com High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, allowing for the determination of its elemental composition. scielo.brmdpi.com

Tandem mass spectrometry (MS/MS) is used to obtain detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govmdpi.com For fluoxetine, a common fragmentation pathway involves the cleavage of the side chain, leading to a characteristic fragment ion at m/z 44. nih.govnih.gov Another significant fragment ion can be observed at m/z 148, resulting from the cleavage of the bond between the asymmetric carbon and the oxygen atom. bau.edu.lb The molecular ion of fluoxetine is observed at m/z 309. bau.edu.lb These fragmentation patterns serve as a fingerprint for the identification of the molecule.

UV-Visible Spectrophotometry

The electronic absorption spectrum of (S)-fluoxetine(1+) in the ultraviolet-visible region is determined by the presence of its chromophoric and auxochromic groups. The primary chromophore, the structural part of the molecule responsible for absorbing light, is the substituted benzene (B151609) ring system. quora.com Groups attached to the chromophore, known as auxochromes, can modify the wavelength and intensity of the absorption. quora.com In (S)-fluoxetine(1+), the trifluoromethyl (-CF3) and phenoxy (-O-Ph) moieties act as auxochromes, influencing the spectral properties.

The maximum absorption wavelength (λmax) for fluoxetine has been reported at several values depending on the solvent and the specific analytical method employed. In its underivatized form, fluoxetine hydrochloride exhibits a λmax at 225 nm in water and 253 nm or 276.1 nm in alcoholic solvents like methanol or ethanol (B145695). ijpsonline.cominnovareacademics.ininnovareacademics.inrjptonline.org One study reported a molar absorptivity (ε) of 1.2388 x 10⁴ L·mol⁻¹·cm⁻¹ at 225 nm. ijpsonline.com Another found the λmax at 260 nm with a molar absorptivity of 1.3 × 10⁴ L·mol⁻¹·cm⁻¹. nih.gov

Due to a relatively low native absorbance and a λmax that can be susceptible to interference from excipients in pharmaceutical formulations, derivatization techniques are often employed. nih.gov These methods aim to create a new, more intensely absorbing chromophore that absorbs at a longer wavelength (a bathochromic or red shift), thereby enhancing sensitivity and reducing potential interferences. For instance, reaction with 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium produces an orange-colored product with a λmax at 490 nm and a significantly increased molar absorptivity of 4.8 × 10⁴ L·mol⁻¹·cm⁻¹. nih.gov Other methods involve forming ion-pair complexes with reagents like yellow metanil or alizarin (B75676) red S, resulting in products with absorbance maxima at 408 nm and 425 nm, respectively. bibliotekanauki.plfarmaciajournal.com A bromatometric method has also been developed where the consumption of bromine is monitored by the change in absorbance of methyl orange at 505 nm, yielding a high molar absorptivity of 3.8 × 10⁴ L·mol⁻¹·cm⁻¹. psu.edu

Table 1: UV-Visible Spectrophotometric Characteristics of Fluoxetine

| Method | Solvent/Reagent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

|---|---|---|---|---|

| Direct Spectrophotometry | Distilled Water | 225 | 1.2388 x 10⁴ | ijpsonline.com |

| Direct Spectrophotometry | Methanol | 253 | Not Reported | rjptonline.org |

| Direct Spectrophotometry | Water | 260 | 1.3 x 10⁴ | nih.gov |

| Direct Spectrophotometry | Ethanol | 276.1 | Not Reported | innovareacademics.ininnovareacademics.in |

| Derivatization with NQS | Alkaline Medium (pH 11) | 490 | 4.8 x 10⁴ | nih.gov |

| Ion-Pair with Yellow Metanil | Chloroform (pH 3.5 buffer) | 408 | 2.1028 x 10⁴ | farmaciajournal.com |

| Ion-Pair with Alizarin Red S | Chloroform | 425 | 5.256 x 10³ | bibliotekanauki.pl |

| Bromatometric Method | HCl / Methyl Orange | 505 | 3.8 x 10⁴ | psu.edu |

Vibrational Spectroscopy (e.g., IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed structural information about (S)-fluoxetine(1+) by probing the vibrations of its molecular bonds.

Infrared (IR) Spectroscopy The IR spectrum of fluoxetine displays characteristic absorption bands corresponding to its various functional groups. wordpress.com Key stretching vibrations include a band for the secondary amine (N-H) group typically seen around 3300-3500 cm⁻¹. wordpress.comnih.gov The aromatic and aliphatic C-H stretching vibrations are observed in the 3000-3200 cm⁻¹ region. nih.gov The presence of aromatic rings is confirmed by C=C stretching bands between 1400 and 1600 cm⁻¹. wordpress.comnih.gov The ether linkage (C-O stretching) and the trifluoromethyl group (C-F stretching) give rise to strong absorptions in the fingerprint region, typically around 1300 cm⁻¹ and 1000-1200 cm⁻¹, respectively. nih.gov The identity of fluoxetine raw material can be confirmed by preparing a potassium bromide (KBr) disk and comparing its FTIR spectrum against a reference standard. uonbi.ac.ke

Raman Spectroscopy Raman spectroscopy offers complementary information to IR. The Raman spectrum of solid fluoxetine has been studied in detail, often coupled with density functional theory (DFT) calculations for accurate vibrational assignment. researchgate.netcore.ac.uk The spectra are complex due to the molecule's size and the extensive coupling of vibrations. researchgate.net Aromatic ring vibrations and those associated with the trifluoromethylphenoxy and phenyl groups are prominent. In Surface-Enhanced Raman Spectroscopy (SERS), where the analyte is adsorbed onto a metal surface, signal enhancement is particularly noted for bands in the 1600-300 cm⁻¹ region, while aliphatic bands may be missing. researchgate.net This technique can provide insights into the orientation of the molecule on the enhancing surface.

Table 2: Key Vibrational Bands for Fluoxetine

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy Type | Reference |

|---|---|---|---|---|

| N-H Stretch | Secondary Amine | ~3300 - 3500 | IR | wordpress.comnih.gov |

| C-H Stretch (Aromatic/Aliphatic) | Aryl/Alkyl Groups | ~3000 - 3200 | IR | nih.gov |

| C=C Stretch | Aromatic Rings | ~1400 - 1600 | IR | wordpress.comnih.gov |

| C-O Stretch | Ether Linkage | ~1300 | IR | nih.gov |

| C-F Stretch | Trifluoromethyl Group | ~1000 - 1200 | IR | nih.gov |

| Various Ring Modes | Aromatic Rings | 300 - 1600 | Raman / SERS | researchgate.net |

Elemental Analysis and Advanced Quantification Methods

Ion Beam Analysis (IBA)

Ion Beam Analysis (IBA) techniques have been proposed as a highly sensitive and rapid method for the elemental analysis and quantification of fluoxetine. bau.edu.lbresearchgate.net Methods such as Particle-Induced X-ray Emission (PIXE) and Particle-Induced Gamma-ray Emission (PIGE) offer the distinct advantage of requiring minimal to no sample pretreatment, which reduces solvent use and minimizes errors associated with sample preparation. bau.edu.lb These IBA techniques allow for the quantification of a drug through the detection and measurement of its constituent heteroatoms. researchgate.net In the case of (S)-fluoxetine(1+), the fluorine atoms in the trifluoromethyl group and the nitrogen atom in the amine group serve as unique elemental markers for detection and quantification. bau.edu.lbresearchgate.net While detailed studies applying IBA to (S)-fluoxetine(1+) are not extensively published, the principles of the technique suggest it is a promising tool for fast and direct analysis. researchgate.net

Other Quantitative Analytical Techniques for Biological Matrices (e.g., animal plasma, in vitro samples)

A variety of sophisticated analytical techniques have been developed and validated for the precise quantification of fluoxetine and its active metabolite, norfluoxetine, in complex biological matrices such as plasma, blood, and urine. These methods are crucial for pharmacokinetic and metabolic studies.

Chromatographic Methods Coupled with Mass Spectrometry (LC-MS, GC-MS) Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique due to its high sensitivity and selectivity. A Quality by Design (QbD)-based LC-MS/MS method for fluoxetine in human plasma demonstrated linearity in the range of 2-30 ng/mL, with a lower limit of quantification (LLOQ) of 2 ng/mL. nih.gov Another ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for rat plasma monitored the mass transition m/z 310.2 → 44.0 and reported excellent recovery and accuracy. sci-hub.se

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, often requiring derivatization of the analyte to improve volatility and chromatographic performance. A validated GC-MS method for fluoxetine in blood samples reported a limit of quantitation of 25 µg/L and was linear from 50 to 1000 µg/L. oup.com This method utilized selected ion monitoring of fragments at m/z 117 and 294 for quantification. oup.com

Spectrofluorimetry Fluorescence detection can be employed for sensitive quantification, as fluoxetine and norfluoxetine possess native fluorescence. Methods using fluorescence detection with excitation wavelengths around 227-230 nm and emission wavelengths in the range of 290-312 nm are suitable for determining plasma concentrations, which are often below 1 µg/mL. rjcbth.ro Derivatization with a fluorogenic reagent like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) can further enhance sensitivity, yielding a highly fluorescent product measured at 545 nm (excitation at 490 nm) with a detection limit of 0.01 µg/mL. nih.gov

Table 3: Comparison of Quantitative Methods for Fluoxetine in Biological Matrices

| Technique | Matrix | Linearity Range | Limit of Quantification (LOQ) / Detection (LOD) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Human Plasma | 2 - 30 ng/mL | LLOQ: 2 ng/mL | nih.gov |

| GC-MS | Blood | 50 - 1000 µg/L | LOQ: 25 µg/L | oup.com |

| Spectrofluorimetry (derivatized) | Pharmaceuticals (applicable to plasma) | 0.035 - 0.5 µg/mL | LOD: 0.01 µg/mL | nih.gov |

| Spectrophotometry (Bromatometric) | Spiked Human Plasma | 0.4 - 12 µg/mL | LOQ: 1.0 µg/mL | psu.edu |

| UPLC-MS/MS | Rat Plasma | Not specified | Not specified | sci-hub.se |

Method Development and Validation for Research Applications

The development of robust and reliable analytical methods for (S)-fluoxetine(1+) is essential for quality control, impurity profiling, and research. Method validation is performed according to internationally recognized standards, such as the International Conference on Harmonization (ICH) guidelines, to ensure the method is suitable for its intended purpose. nih.govijpsjournal.com

Validation protocols typically assess several key parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. nih.govnih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. ijpsjournal.comjrespharm.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. nih.govjocpr.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels, including repeatability (intra-day) and intermediate precision (inter-day). jrespharm.comjocpr.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. innovareacademics.inijpsjournal.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. innovareacademics.inijpsjournal.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage. innovareacademics.injrespharm.com

Modern approaches like Quality by Design (QbD) are increasingly being used for method development. nih.govjrespharm.com QbD involves a systematic approach that begins with predefined objectives and emphasizes product and process understanding and process control. nih.gov For example, a QbD approach was used to develop an LC-MS/MS method by systematically optimizing variables like mobile phase flow rate, pH, and composition to ensure method robustness. nih.gov Similarly, an eco-friendly HPTLC method was developed using a central composite design to optimize separation and identify influential parameters. jrespharm.com

Table 4: Summary of Validation Parameters from Different Analytical Methods for Fluoxetine

| Method | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Reference |

|---|---|---|---|---|---|

| RP-HPLC | 5 - 25 µg/mL | 0.008 µg/mL | 0.02 µg/mL | Not Reported | ijpsjournal.com |

| RP-HPLC | 40 - 200 µg/mL | Not Reported | Not Reported | 100.17% | jocpr.com |

| UV-Vis (Ethanol) | 100 - 300 µg/mL | 2.988 µg/mL | 9.96 µg/mL | 103% - 109% | innovareacademics.ininnovareacademics.in |

| UV-Vis (0.1M HCl) | 5 - 25 µg/mL | 0.26 µg/mL | 0.87 µg/mL | 102.76% - 108.75% | innovareacademics.ininnovareacademics.in |

| HPTLC | 0.3 - 5 µg/spot | Not Reported | Not Reported | Method precision RSD: 1.014% | jrespharm.com |

| LC-MS/MS | 2 - 30 ng/mL | Not Reported | 2 ng/mL | 101% (at LLOQ) | nih.gov |

Molecular Pharmacology and Receptor Interactions of S Fluoxetine 1+ Preclinical Focus

Serotonin (B10506) Transporter (SERT) Interaction Kinetics and Binding Affinity

(S)-fluoxetine demonstrates a high affinity for the human serotonin transporter (hSERT). drugbank.com Kinetic binding assays have been instrumental in characterizing this interaction. Studies using mass spectrometry have determined an association rate constant (k+1) of 0.92 ± 0.17 × 10(6) M(-1) s(-1) and a dissociation rate constant (k-1) of 0.0032 ± 0.0002 s(-1) for (S)-fluoxetine binding to hSERT. nih.gov Saturation experiments have yielded a dissociation constant (Kd) value of 4.4 ± 0.4 nM for (S)-fluoxetine. nih.gov Other studies have reported Ki values, a measure of binding affinity, for (S)-fluoxetine at hSERT in the range of 10 to 35 nM. biorxiv.org The binding of fluoxetine (B1211875) to SERT is also influenced by the presence of chloride ions, which appears to facilitate the conformational changes necessary for optimal drug binding. researchgate.netjneurosci.org

Table 1: Binding Affinity and Kinetics of (S)-Fluoxetine at the Serotonin Transporter (SERT)

| Parameter | Value | Reference |

|---|---|---|

| Binding Affinity (Ki) | 10 - 35 nM | biorxiv.org |

| Dissociation Constant (Kd) | 4.4 ± 0.4 nM | nih.gov |

| Association Rate (k+1) | 0.92 ± 0.17 x 10(6) M(-1) s(-1) | nih.gov |

| Dissociation Rate (k-1) | 0.0032 ± 0.0002 s(-1) | nih.gov |

Interactions with G-Protein Coupled Receptors (GPCRs)

(S)-fluoxetine generally displays a low affinity for various serotonin receptor subtypes. nih.gov Research indicates weak binding to 5-HT1A and 5-HT2A receptors. nih.gov Chronic administration of fluoxetine can lead to the downregulation of postsynaptic 5-HT2A receptors, which may be a contributing factor to its therapeutic effects in depression. wikipedia.org

The interaction with the 5-HT2C receptor is more notable. Fluoxetine acts as an antagonist at 5-HT2C receptors. wikipedia.org This antagonism is thought to contribute to the increase in norepinephrine (B1679862) and dopamine (B1211576) levels in the prefrontal cortex observed with fluoxetine administration. drugbank.comnih.gov The concentration of fluoxetine required to block 5-HT2C receptors is achievable at therapeutic doses. nih.gov In contrast to (R)-fluoxetine, which has a significant affinity for 5-HT2A and 5-HT2C receptors, (S)-fluoxetine does not show significant binding to these subtypes. ncats.io

(S)-fluoxetine is highly selective for the serotonin transporter over transporters for other monoamines like norepinephrine (NET) and dopamine (DAT). drugbank.comfda.gov It has a weak affinity for NET and virtually no affinity for DAT at therapeutic concentrations. drugbank.com However, at higher doses, fluoxetine has been shown to increase synaptic levels of norepinephrine and dopamine, an effect potentially mediated by its antagonist activity at 5-HT2C receptors. wikipedia.orgnih.govresearchgate.net Chronic treatment with fluoxetine has also been shown to selectively upregulate dopamine D1-like receptors in the hippocampus. nih.gov

A key feature of (S)-fluoxetine's selectivity is its very low affinity for muscarinic and histamine (B1213489) receptors. drugbank.comnih.govfda.gov This lack of significant binding to these receptors is a major differentiating factor from older classes of antidepressants, such as tricyclic antidepressants, and contributes to a more favorable side effect profile. drugbank.comrwandafda.gov.rw Studies have shown that fluoxetine has little affinity for muscarinic M1, M2, M3, M4, and M5 receptors, as well as histamine H1 receptors. nih.govpharmgkb.org

Table 2: Binding Affinity of (S)-Fluoxetine for Various GPCRs

| Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|

| 5-HT1A | Low Affinity | nih.gov |

| 5-HT2A | Low Affinity | nih.gov |

| 5-HT2C | Antagonist activity noted | wikipedia.orgnih.gov |

| Noradrenergic (NET) | Weak Affinity | drugbank.com |

| Dopaminergic (DAT) | No Affinity | drugbank.com |

| Muscarinic Receptors | Low Affinity (> 1 microM) | nih.govpharmgkb.org |

| Histamine H1 Receptor | Low Affinity | nih.gov |

Ion Channel Modulation and Effects on Cellular Electrophysiology

Beyond its effects on transporters and GPCRs, fluoxetine has been shown to modulate the activity of various ion channels, which can impact cellular electrophysiology. researchgate.net These effects are generally observed at concentrations higher than those required for SERT inhibition. researchgate.net

Fluoxetine has been reported to inhibit several types of ion channels, including:

Voltage-gated sodium (Na+) channels : Fluoxetine can block Na+ channels, including the cardiac NaV1.5 channel, in a manner similar to Class 1 antiarrhythmic drugs. nih.gov

Voltage-gated calcium (Ca2+) channels : Inhibition of neuronal T-type, N-type, and L-type Ca2+ channels by fluoxetine has been documented. researchgate.netresearchgate.net

Potassium (K+) channels : Fluoxetine acts as a blocker of various K+ channels, including delayed rectifier and A-type potassium currents in neurons. researchgate.netmdpi.com It has also been shown to inhibit human ether-a-go-go-related gene (hERG) K+ channels. researchgate.net

Nicotinic Acetylcholine (B1216132) Receptors : Fluoxetine can inhibit nicotinic acetylcholine receptors, which are ligand-gated ion channels. researchgate.netmdpi.com

These interactions with ion channels may contribute to some of the broader physiological effects of the drug and are an active area of preclinical research. researchgate.netresearchgate.net

Voltage-Dependent Calcium Channel Inhibition (e.g., L-type, T-type)

Preclinical studies have established that fluoxetine inhibits multiple types of voltage-gated calcium channels. researchgate.netnih.gov In rat hippocampal pyramidal cells, fluoxetine was shown to inhibit the low-voltage-activated (T-type) calcium current with an IC₅₀ of 6.8 µM. researchgate.netnih.gov It also potently decreased the high-voltage-activated (HVA) calcium current with an IC₅₀ estimated to be between 1 and 2 µM. researchgate.netnih.gov Further investigation revealed that this HVA current inhibition encompasses both L-type and N-type channels. researchgate.netnih.gov

Studies on cloned low-voltage-activated T-type calcium channels expressed in tsA 201 cells provided more specific inhibitory concentrations. Fluoxetine inhibited Ca(V)3.1, Ca(V)3.2, and Ca(V)3.3 subtypes with IC₅₀ values of 14 µM, 16 µM, and 30 µM, respectively. researchgate.net The block of T-type channels by fluoxetine is voltage-dependent, showing enhanced inhibition when the channels are in an inactivated state. researchgate.net Its metabolite, norfluoxetine (B159337), is a more potent inhibitor of these channels. researchgate.net

| Compound | Channel Type | Cell Type/System | IC₅₀ (µM) | Reference |

| Fluoxetine | T-type (low-voltage-activated) | Rat Hippocampal Pyramidal Cells | 6.8 | researchgate.netnih.gov |

| Fluoxetine | High-Voltage-Activated (HVA) | Rat Hippocampal Pyramidal Cells | ~1-2 | researchgate.netnih.gov |

| Fluoxetine | Ca(V)3.1 (T-type) | Cloned, expressed in tsA 201 cells | 14 | researchgate.net |

| Fluoxetine | Ca(V)3.2 (T-type) | Cloned, expressed in tsA 201 cells | 16 | researchgate.net |

| Fluoxetine | Ca(V)3.3 (T-type) | Cloned, expressed in tsA 201 cells | 30 | researchgate.net |

Nicotinic Acetylcholine Receptor Modulation

Fluoxetine modulates neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in mood regulation. nih.govresearchgate.net The interaction is characterized by non-competitive inhibition. researchgate.netmdpi.com This inhibitory action is believed to occur via binding to sites within the nAChR ion channel. researchgate.netacs.org By inhibiting presynaptic nAChRs, fluoxetine can modulate the release of various neurotransmitters. nih.gov For example, the inhibition of presynaptic nAChRs on glutamatergic afferents can decrease excessive serotonin (5-HT) overflow in the dorsal raphe nucleus, a mechanism potentially contributing to its therapeutic effects. researchgate.net Both fluoxetine and its metabolite norfluoxetine have been shown to inhibit nAChRs, including the α7 subtype, which is highly permeable to calcium. mdpi.com

Sodium Channel Interactions

Fluoxetine and its enantiomers are inhibitors of voltage-gated sodium channels. nih.govmdpi.com A study on the cardiac sodium channel, Nav1.5, expressed in HEK-293 cells, determined the IC₅₀ for racemic fluoxetine to be 39.4 µM. nih.govresearchgate.net The individual enantiomers, (S)-fluoxetine and (R)-fluoxetine, showed similar potencies with IC₅₀ values of 40.0 µM and 46.7 µM, respectively. nih.govresearchgate.net The active metabolite, norfluoxetine, demonstrated a higher affinity with an IC₅₀ of 29.5 µM. nih.govresearchgate.net

The inhibition of Nav1.5 channels by fluoxetine is frequency-dependent and state-dependent, with a higher affinity for the inactivated state of the channel. nih.gov This is evidenced by a significant reduction in the IC₅₀ to 4.7 µM when the holding potential was shifted to -90 mV, a potential at which more channels are in the inactivated state. nih.govresearchgate.net Mutagenesis studies have identified phenylalanine (F1760) and tyrosine (Y1767) residues in the S6 segment of domain IV as key sites for fluoxetine binding, which is similar to the binding site for class 1 antiarrhythmics. nih.govnih.gov

| Compound | Channel Type | Holding Potential | IC₅₀ (µM) | Reference |

| (S)-fluoxetine(1+) | Nav1.5 | -140 mV | 40.0 | nih.gov |

| Racemic Fluoxetine | Nav1.5 | -140 mV | 39.4 | nih.govresearchgate.net |

| Racemic Fluoxetine | Nav1.5 | -90 mV | 4.7 | nih.govresearchgate.net |

| Norfluoxetine | Nav1.5 | -140 mV | 29.5 | nih.govresearchgate.net |

| Fluoxetine | Human Nav1.7 | Not Specified | 74 | mdpi.com |

| Fluoxetine | Rat Hippocampal Neurons | -60 mV | 1.11 | mdpi.com |

| Compound | Receptor | Cell Type/System | IC₅₀ (µM) | Reference |

| Fluoxetine | NMDA | Rat Cortical Cell Cultures | 10.51 | researchgate.netnih.gov |

| Fluoxetine | GluN2B-containing NMDA | Not Specified | 9.74 | researchgate.net |

Allosteric Modulation of Neurotransmitter Receptors (e.g., GABA-A Receptors)

Fluoxetine acts as a positive allosteric modulator of GABA-A receptors, which are the primary mediators of fast inhibitory neurotransmission in the brain. researchgate.netjapsonline.com This modulation is complex and appears to be biphasic; low concentrations of fluoxetine enhance GABA-stimulated chloride uptake, while higher concentrations can be inhibitory. researchgate.net Studies using recombinant GABA-A receptors have shown that fluoxetine increases the receptor's response to submaximal GABA concentrations without changing the maximum current amplitude. researchgate.net

The sensitivity to fluoxetine's modulation is dependent on the subunit composition of the GABA-A receptor. researchgate.net The presence of the α5 subunit, in particular, confers reduced sensitivity to fluoxetine's potentiating effects. researchgate.net This suggests that fluoxetine acts through a novel modulatory site on the GABA-A receptor, distinct from binding sites for other modulators like benzodiazepines. researchgate.net Furthermore, some of fluoxetine's effects on the GABAergic system may be indirect, through its ability to increase the brain concentration of neurosteroids like allopregnanolone, which are themselves potent positive allosteric modulators of GABA-A receptors. mdpi.comjapsonline.comdovepress.com

Interactions with Membrane Transport Proteins (e.g., P-glycoprotein)

The interaction between fluoxetine and the efflux transporter P-glycoprotein (P-gp) has been a subject of study, with somewhat mixed findings in the preclinical literature. nih.gov P-gp is a key protein at the blood-brain barrier that actively transports a wide range of substances out of the brain. oup.comresearchgate.net

Some studies, particularly in tumor cell lines, have described an inhibitory effect of fluoxetine on P-gp function. nih.gov However, multiple in vitro studies using cell lines that express human P-gp (like MDCKII-MDR1) have concluded that fluoxetine is not a significant substrate or potent inhibitor of human P-gp. nih.govoup.com For instance, bidirectional transport assays showed that fluoxetine did not undergo significant net efflux, which would be characteristic of a P-gp substrate. oup.com Similarly, an in vivo study in mice found no significant effect of fluoxetine on the brain accumulation of the P-gp substrate digoxin. nih.govresearchgate.net These findings suggest that P-gp is unlikely to play a major role in limiting the brain distribution of fluoxetine in humans. oup.com

Metabolic Pathways and Biotransformation of S Fluoxetine 1+ Preclinical/enzymatic

N-Demethylation to (S)-Norfluoxetine(1+)

The principal metabolic pathway for (S)-fluoxetine(1+) is N-demethylation, which leads to the formation of its only identified active metabolite, (S)-norfluoxetine(1+). researchgate.netmdpi.comfda.gov This process is stereoselective and is catalyzed by a variety of cytochrome P450 (CYP) isoenzymes. researchgate.netresearchgate.netnih.gov

Multiple CYP isoenzymes are involved in the N-demethylation of fluoxetine (B1211875). drugbank.comnih.gov While several enzymes can catalyze this reaction, CYP2D6, CYP2C9, and CYP3A4 are considered the major contributors to this phase I metabolic process. drugbank.comnih.gov In vivo studies in humans have highlighted that CYP2D6 plays a significantly greater role than other enzymes in the formation of (S)-norfluoxetine(1+). researchgate.netnih.govpharmgkb.org Other enzymes such as CYP1A2, CYP2B6, CYP2C19, and CYP3A5 also contribute to the N-demethylation of fluoxetine to a lesser extent. drugbank.comnih.govnih.gov

The involvement of these enzymes underscores the potential for variability in metabolism due to genetic polymorphisms, particularly for CYP2D6 and CYP2C9. pharmgkb.orgmdpi.com Individuals with reduced CYP2D6 activity, known as "poor metabolizers," metabolize (S)-fluoxetine at a slower rate, leading to higher plasma concentrations of the parent compound and lower concentrations of (S)-norfluoxetine. fda.gov

Table 1: Cytochrome P450 Isoenzymes Involved in the N-Demethylation of (S)-Fluoxetine(1+)

| CYP Isoenzyme | Role in N-demethylation | Key Findings |

| CYP2D6 | Major contributor | Highly dependent on for the formation of S-norfluoxetine. pharmgkb.orgmedcraveonline.com Genetic polymorphism significantly impacts metabolism. fda.gov |

| CYP2C9 | Contributor | Preferentially catalyzes the demethylation of the R-enantiomer but also contributes to (S)-fluoxetine metabolism. nih.govpharmgkb.org |

| CYP3A4 | Contributor | Plays a role in N-demethylation. drugbank.comnih.gov |

| CYP2C19 | Minor contributor | Involved in N-demethylation to a smaller extent. researchgate.netnih.gov |

| CYP1A2, CYP2B6, CYP3A5 | Minor contributors | Also catalyze the N-demethylation reaction. drugbank.comnih.gov |

The N-demethylation of fluoxetine is a stereoselective process. researchgate.netresearchgate.netnih.gov While most CYP enzymes catalyze the reaction for both enantiomers, CYP2C9 demonstrates a preference for the R-enantiomer over the S-enantiomer. nih.gov Conversely, the formation of (S)-norfluoxetine is highly dependent on CYP2D6. pharmgkb.orgmedcraveonline.com In vitro studies have shown that CYP2D6 has a greater interaction with (S)-norfluoxetine compared to (R)-norfluoxetine. nih.gov This stereoselective metabolism contributes to the different plasma concentrations of the enantiomers and their metabolites observed in clinical use. nih.gov After several weeks of treatment, the plasma concentration of the S-enantiomers (fluoxetine and norfluoxetine) is approximately twice that of the R-enantiomers. pharmgkb.orgmdpi.com

O-Dealkylation and Conjugation Mechanisms

In addition to N-demethylation, (S)-fluoxetine(1+) undergoes O-dealkylation and subsequent conjugation reactions, which are important for its elimination. nih.govresearchgate.net

(S)-Fluoxetine(1+) and its metabolite (S)-norfluoxetine(1+) can undergo O-dealkylation to form p-trifluoromethylphenol. iarc.frdrugbank.comresearchgate.netfidson.com This reaction is thought to be mediated by CYP2C19 and CYP3A4. drugbank.comijfans.org The resulting p-trifluoromethylphenol is then further metabolized to hippuric acid. iarc.frdrugbank.comresearchgate.netfidson.com

Both (S)-fluoxetine(1+) and (S)-norfluoxetine(1+) undergo phase II conjugation reactions, specifically glucuronidation, to facilitate their excretion. iarc.frdrugbank.com These glucuronide metabolites are then primarily eliminated in the urine. pharmgkb.orgmdpi.com Less than 10% of fluoxetine is excreted unchanged or as fluoxetine glucuronide. pharmgkb.orgmdpi.com

Enzyme Inhibition Potential of (S)-Fluoxetine(1+) and its Metabolites (e.g., CYP450 Inhibition, Mechanism-Based Inhibition)

(S)-Fluoxetine(1+) and its active metabolite, (S)-norfluoxetine(1+), are not only substrates but also potent inhibitors of several CYP450 enzymes. wikipedia.orguspharmacist.com This inhibition potential is a key factor in drug-drug interactions.

(S)-fluoxetine and (S)-norfluoxetine are potent reversible inhibitors of CYP2D6. nih.gov The inhibitory effect on CYP2D6 is significant, with (S)-fluoxetine and (S)-norfluoxetine accounting for approximately 90% of the in vivo inhibition. nih.gov Both are also inhibitors of CYP2C19 and show mild to moderate inhibition of CYP2C9. wikipedia.orguspharmacist.com

Furthermore, (S)-fluoxetine has been shown to be a mechanism-based inhibitor of CYP2C19 and CYP3A4. nih.govresearchgate.netebi.ac.uk Mechanism-based inhibition involves the formation of a reactive metabolite that covalently binds to the enzyme, leading to its inactivation. For CYP2C19, (S)-fluoxetine exhibits a more rapid rate of inactivation compared to its R-enantiomer, although it has a lower affinity for the enzyme. researchgate.net (S)-fluoxetine and the metabolite (R)-norfluoxetine are also reported to cause some degree of mechanism-based inhibition of CYP3A4. nih.govresearchgate.net

Table 2: Enzyme Inhibition Profile of (S)-Fluoxetine(1+) and its Metabolites

| Enzyme | Inhibitor(s) | Type of Inhibition | Potency |

| CYP2D6 | (S)-Fluoxetine, (S)-Norfluoxetine | Reversible | Potent wikipedia.orgnih.gov |

| CYP2C19 | (S)-Fluoxetine, (S)-Norfluoxetine | Reversible and Mechanism-Based | Moderate to Strong wikipedia.orgnih.govresearchgate.net |

| CYP3A4 | (S)-Fluoxetine, (R)-Norfluoxetine | Mechanism-Based | Moderate nih.govresearchgate.net |

| CYP2C9 | (S)-Fluoxetine, (S)-Norfluoxetine | Reversible | Mild to Moderate wikipedia.orguspharmacist.com |

| CYP2B6 | Fluoxetine (racemic) | Reversible | Mild to Moderate wikipedia.org |

Preclinical Pharmacokinetics and Disposition of S Fluoxetine 1+ in Animal Models

Absorption and Distribution Studies in Various Animal Species (e.g., rodents, non-human primates)

Studies in rhesus macaques have shown that the route of administration significantly impacts serum concentrations. nih.gov For instance, subcutaneous administration in these non-human primates resulted in considerably higher serum levels of both fluoxetine (B1211875) and its active metabolite, norfluoxetine (B159337), compared to oral administration. nih.gov In cats, the mean plasma elimination half-life after oral administration was 47 hours for fluoxetine and 55 hours for its metabolite, norfluoxetine. avma.org

Pharmacokinetic parameters have also been described in rodents. nih.gov In baboons, the clearance of fluoxetine was found to be substantially higher than in humans, sheep, or mice, indicating more extensive metabolism in this species. nih.gov This highlights the species-specific differences in drug handling, which are crucial for extrapolating preclinical data.

Tissue Distribution and Brain Penetration

(S)-fluoxetine(1+) exhibits a large volume of distribution, indicating extensive tissue accumulation. mdpi.comnih.gov Due to its lipophilic nature, it readily distributes to various tissues, including the brain. pharmgkb.orgdrugbank.com Mammalian studies have demonstrated significant distribution to the liver, lung, and brain. researchgate.net The highest concentrations are typically found in lysosome-rich tissues like the lungs and liver. mdpi.comresearchgate.net

The brain-to-plasma concentration ratio of fluoxetine has been reported to be approximately 2.6:1 in humans, which is lower than that of some other SSRIs. pharmgkb.orgmdpi.comnih.gov Despite this, it effectively crosses the blood-brain barrier. nih.gov In animal studies, the distribution coefficients, which represent the ratio of tissue to blood concentration, were highest for the lung, followed by the liver, spleen, brain, heart, and kidneys. researchgate.netnih.govf1000research.com Specifically, fluoxetine concentrations have been found to be up to 60 times higher in the lung, 38 times in the liver, 20 times in the spleen, 15 times in the brain, and 10 times in the heart compared to whole-blood levels. researchgate.netnih.govf1000research.com Efflux transporters like P-glycoprotein at the blood-brain barrier play a role in regulating the brain penetration of many psychotropic drugs, including fluoxetine. jscnp.org

Protein Binding Characteristics

Fluoxetine is highly bound to plasma proteins, with a binding rate of approximately 94% to 95%. wikipedia.orgmedicines.org.ukmdpi.com The primary binding proteins are albumin and α1-glycoprotein. nih.govwikipedia.org This high degree of protein binding is a key characteristic of its pharmacokinetic profile.

Enantioselective Pharmacokinetics and Stereoisomer Ratios in Biological Fluids

Fluoxetine is a racemic mixture of (R)- and (S)-fluoxetine. fda.gov The (S)-enantiomer is slightly more potent in inhibiting serotonin (B10506) reuptake. pharmgkb.org This difference is even more pronounced for the active metabolite, with (S)-norfluoxetine being about 20 times more potent than (R)-norfluoxetine. pharmgkb.orgmdpi.com

The pharmacokinetics of fluoxetine are stereoselective. After several weeks of treatment, the plasma concentration of both S-enantiomers ((S)-fluoxetine and (S)-norfluoxetine) is approximately twice as high as that of the R-enantiomers. pharmgkb.orgmdpi.com In pregnant sheep, significant stereoselectivity was observed, with the S/R fluoxetine area under the curve (AUC) ratios being approximately 1.65 in the ewe and 1.73 in the fetus after maternal dosing. nih.gov This was attributed to a higher clearance and volume of distribution for (R)-fluoxetine compared to (S)-fluoxetine. nih.gov

In rabbits, after administration of racemic fluoxetine, plasma samples initially showed nearly equal concentrations of R- and S-fluoxetine. oup.com However, over time, R-norfluoxetine was detected and its concentration increased, while S-norfluoxetine was not detected in the plasma. oup.com This indicates stereospecific metabolism and elimination in this species. oup.com In human studies, concentrations of the S-enantiomers of both fluoxetine and norfluoxetine were found to be higher than the R-enantiomers in patient plasma. oup.com

Elimination Kinetics of (S)-Fluoxetine(1+) and its Active Metabolites

The elimination of fluoxetine and its active metabolite, norfluoxetine, is characterized by long half-lives. nih.gov The primary route of elimination is through hepatic metabolism, followed by excretion of the inactive metabolites by the kidneys. lilly.com Less than 10% is excreted unchanged or as a glucuronide conjugate in the urine. pharmgkb.org

The elimination half-life of fluoxetine is approximately 1 to 3 days after a single dose and extends to 4 to 6 days with chronic administration. fda.govdrugbank.comwikipedia.org The half-life of norfluoxetine is even longer, ranging from 4 to 16 days. fda.govdrugbank.comlilly.com This slow elimination leads to significant accumulation of the active compounds with chronic use. lilly.comhres.ca

In rhesus macaques, the half-life of fluoxetine was found to be between 11 and 16 hours, and for norfluoxetine, it was 21 to 29 hours. nih.gov In cats, the mean plasma elimination half-life was 47 hours for fluoxetine and 55 hours for norfluoxetine following oral administration. avma.org Studies in pregnant baboons showed a much higher clearance of fluoxetine compared to other species, leading to lower than expected concentrations. nih.gov

Impact of Chronic Administration on Pharmacokinetic Parameters in Animal Models

Chronic administration of fluoxetine leads to changes in its pharmacokinetic parameters, primarily due to the inhibition of its own metabolism. wikipedia.org Fluoxetine and norfluoxetine are inhibitors of the cytochrome P450 enzymes, particularly CYP2D6, which is also the main enzyme responsible for their metabolism. wikipedia.org

This auto-inhibition results in a longer elimination half-life and decreased clearance with long-term use compared to single-dose administration. mdpi.com Consequently, plasma concentrations of fluoxetine after chronic dosing are higher than what would be predicted from single-dose studies, indicating non-linear pharmacokinetics. fda.gov Norfluoxetine, however, appears to exhibit more linear pharmacokinetics. fda.gov

In rhesus macaques, chronic administration of fluoxetine resulted in significantly longer half-lives for both the parent drug and its metabolite compared to acute administration, which is consistent with the non-linear pharmacokinetics observed in other species. nih.gov Studies in BALB/c mice have shown that chronic, but not subchronic, treatment with fluoxetine is effective in animal models of anxiety and depression. nih.govresearchgate.net

Mechanistic and Cellular Biological Effects of S Fluoxetine 1+ in Vitro and Animal Models

Neuroplasticity and Neurogenesis Research

Synaptogenesis and Dendritic Spine Dynamics

(S)-Fluoxetine(1+) has been shown to induce significant structural remodeling at the synaptic level, particularly concerning synaptogenesis and the dynamics of dendritic spines. nih.govnih.gov In various forebrain regions, including the hippocampus and prefrontal cortex, chronic fluoxetine (B1211875) treatment leads to an increased density and size of dendritic spines. frontiersin.orgresearchgate.net These structural changes are indicative of enhanced synaptic connectivity and plasticity.

| Effect | Brain Region(s) | Model | Detailed Finding | Reference(s) |

| Increased Dendritic Spine Density | Hippocampus, Prefrontal Cortex, Auditory Cortex | Adult Rats/Mice | Chronic fluoxetine treatment increases the number of dendritic spines. | nih.govfrontiersin.orgresearchgate.net |

| Increased Dendritic Spine Size | Forebrain regions | Adult Rats | Promotes the development of larger, mushroom-type spines, indicative of mature synapses. | frontiersin.org |

| Dendritic Arbor Remodeling | Auditory Cortex, Limbic Cortex | Adult Rats | Induces a shortening and decreased complexity of dendritic arbors, compatible with network maturation. | frontiersin.org |

| Input-Specific Spine Remodeling | Hippocampus (Dentate Gyrus, CA1) | Adult & Middle-Aged Mice | Increases spine density in specific layers (e.g., stratum oriens (B10768531) of CA1) depending on age and hippocampal sub-region. | nih.govnih.gov |

Myelination Processes and Gene Expression Modulation

Research indicates that (S)-fluoxetine(1+) modulates myelination, the process of forming a protective sheath around nerve fibers that is crucial for efficient neural communication. This effect is mediated through the regulation of gene expression related to myelin formation. scispace.comresearchgate.net Studies in animal models have shown that chronic fluoxetine exposure leads to long-term changes in the expression of genes involved in myelination within the hippocampus. scispace.comresearchgate.net

The effects of fluoxetine on myelination-related gene expression can be region-specific and dependent on the developmental stage at the time of exposure. For instance, perinatal fluoxetine exposure in rats was found to enhance the expression of myelin-related genes in the prefrontal cortex, while simultaneously inhibiting their expression in the basolateral amygdala. biorxiv.orgrug.nl The specific genes affected include myelin-associated glycoprotein (B1211001) (Mag), myelin basic protein (Mbp), claudin-11 (Cldn11), and 2',3'-cyclic-nucleotide 3'-phosphodiesterase (Cnp). biorxiv.orgrug.nl Furthermore, long-term studies in adult rats exposed to fluoxetine chronically found that upregulated genes were significantly enriched for those involved in myelination. scispace.comresearchgate.net Conversely, neonatal exposure resulted in the downregulation of other myelin-related genes like Transferrin (Tf) and Ciliary neurotrophic factor (Cntf) in adulthood. scispace.comresearchgate.net These findings suggest that fluoxetine can alter brain connectivity by modulating the genetic programs that control myelination. scispace.com

| Gene(s) | Brain Region | Exposure Timing | Effect on Expression | Reference(s) |

| Mag, Mbp, Cldn11, Cnp | Prefrontal Cortex | Perinatal | Enhanced | biorxiv.orgrug.nl |

| Mag, Mbp, Cldn11, Cnp | Basolateral Amygdala | Perinatal | Inhibited | biorxiv.orgrug.nl |

| Myelination-related gene ontology group | Hippocampus | Adult (Chronic) | Upregulated | scispace.comresearchgate.net |

| Transferrin (Tf), Ciliary neurotrophic factor (Cntf) | Hippocampus | Neonatal | Downregulated (in adulthood) | scispace.comresearchgate.net |

Hippocampal and Cortical Neurogenesis

(S)-Fluoxetine(1+) is a well-established promoter of adult neurogenesis, the process of generating new neurons, in key brain regions. Chronic administration robustly stimulates the proliferation of neural progenitor cells and the generation of new neurons in the subgranular zone (SGZ) of the hippocampal dentate gyrus. nih.govnih.gov This effect is considered critical to some of the therapeutic actions of the compound. jneurosci.org Beyond simply increasing the number of new cells, chronic fluoxetine treatment also accelerates the maturation of these adult-born neurons, leading to increased dendritic arborization and their functional integration into existing neural circuits. jneurosci.org

The neurogenic effects of fluoxetine are not confined to the hippocampus. Studies have identified neural progenitor cells in the adult cerebral cortex and have shown that chronic fluoxetine treatment stimulates the neurogenesis of cortical GABAergic interneurons from these progenitors. nih.govnih.gov This indicates a broader role for fluoxetine in promoting cortical plasticity. Research in animal models of cerebral ischemia has further demonstrated that fluoxetine treatment can enhance neurogenesis and reduce neuronal loss in the hippocampus, highlighting its neurorestorative potential. mdpi.com The pro-neurogenic effects of fluoxetine can be region-specific, with some studies noting a more pronounced effect on neural stem cell proliferation in the ventral hippocampus, a subregion strongly associated with emotional regulation. researchgate.net

| Process | Brain Region | Model System | Key Finding | Reference(s) |

| Increased Cell Proliferation & Survival | Hippocampus (Dentate Gyrus) | Adult Rodents | Chronic treatment increases the number of new neurons. | nih.govjneurosci.org |

| Accelerated Neuronal Maturation | Hippocampus (Dentate Gyrus) | Adult Rodents | New neurons show increased dendritic complexity and mature faster. | jneurosci.org |

| Cortical Neurogenesis | Cerebral Cortex (Layer 1) | Adult Mice | Stimulates the generation of new GABAergic interneurons from local progenitors. | nih.govnih.gov |

| Neurogenesis in Ischemia Model | Hippocampus | Rat model of global cerebral ischemia | Enhances neurogenesis and reduces neuronal loss post-injury. | mdpi.com |

| Region-Specific Proliferation | Ventral Hippocampus | Rodent models | Preferentially promotes neural stem cell proliferation in the ventral subregion. | researchgate.net |

Cellular Signaling Pathway Modulation

cAMP System Activation and Transcription Factor Regulation (e.g., CREB)

(S)-Fluoxetine(1+) significantly modulates intracellular signaling pathways, with a notable impact on the cyclic AMP (cAMP) system and the regulation of key transcription factors like cAMP response element-binding protein (CREB). jneurosci.orgjneurosci.org Chronic, but not acute, administration of fluoxetine leads to the upregulation of CRE-mediated gene transcription in several limbic brain areas, including the hippocampus and cerebral cortex. jneurosci.orgjneurosci.org

This increase in gene transcription is driven by the activation of CREB. nih.gov Fluoxetine treatment enhances the phosphorylation of CREB at its Serine-133 residue, a critical step for its activation. jneurosci.orgnih.govresearchgate.net Studies have shown that fluoxetine induces a more marked effect on CREB phosphorylation compared to other types of antidepressants. nih.govresearchgate.net The signaling cascades responsible for this effect involve the activation of Calcium/calmodulin-dependent protein kinase IV (CaMKIV) and the MAP kinase cascades (Erk1/2). nih.govresearchgate.net The activation of CREB is a crucial upstream event that links fluoxetine treatment to the regulation of target genes involved in neuroplasticity. For instance, the upregulation of Brain-Derived Neurotrophic Factor (BDNF) transcription following chronic antidepressant treatment is dependent on CREB activation. nih.gov This demonstrates that CREB acts as a key molecular switch, translating the effects of fluoxetine into long-term changes in gene expression that underlie neuronal adaptation and plasticity. nih.gov

| Process | Molecule/Pathway | Brain Region(s) | Effect | Reference(s) |

| Gene Transcription | CRE-mediated transcription | Hippocampus, Cerebral Cortex, Amygdala | Significantly increased with chronic treatment. | jneurosci.orgjneurosci.org |

| Transcription Factor Activation | CREB | Hippocampus, Prefrontal Cortex | Increased phosphorylation at Ser133. | jneurosci.orgnih.govresearchgate.net |

| Upstream Kinase Activation | CaMKIV, MAP Kinase (Erk1/2) | Prefrontal Cortex | Implicated in fluoxetine-induced CREB phosphorylation. | nih.govresearchgate.net |

| Target Gene Regulation | BDNF | - | CREB activation is required for the antidepressant-induced upregulation of BDNF. | nih.gov |

Retinoic Acid (RA) Signaling Enhancement via Catabolism Inhibition

(S)-Fluoxetine(1+) has been shown to interact directly with the homeostasis of retinoic acid (RA) in brain tissue. nih.gov The mechanism underlying this interaction involves the inhibition of RA catabolism. nih.govresearchgate.net RA is a crucial signaling molecule in the central nervous system, and its local concentrations are tightly regulated, in part, by degradation through the cytochrome P450 (CYP450) system. nih.govjneurology.com

Research indicates that fluoxetine potently blocks the degradation of RA by inhibiting the activity of CYP450 isozymes, which are responsible for its breakdown. researchgate.netjneurology.com In vitro experiments using crude synaptosomes from rat brains and human-derived SH-SY5Y cells have demonstrated a dose-dependent inhibition of RA degradation by fluoxetine. nih.gov This inhibition leads to a subsequent increase in local RA levels in cell cultures. nih.gov The neuroprotective effects of fluoxetine against glutamate (B1630785) excitotoxicity in rat primary neurons have been shown to be partially dependent on this enhancement of RA signaling. nih.govjneurology.com This suggests that by preventing the breakdown of RA, (S)-fluoxetine(1+) can augment its paracrine signaling in the central nervous system, contributing to its pleiotropic effects. jneurology.com

Oxidative Stress Markers and Antioxidant Responses in Cellular Models

(S)-Fluoxetine(1+) demonstrates a complex relationship with oxidative stress, exhibiting both antioxidant properties and the capacity to induce oxidative stress-dependent responses in cellular models. aimspress.commdpi.com The compound is thought to exert antioxidant effects through several mechanisms, including direct scavenging of reactive oxygen species (ROS), modulating the expression of antioxidant enzymes, and enhancing the antioxidant capacity of serotonin (B10506). rsc.orgnih.gov Studies suggest that fluoxetine's antioxidant potential may contribute to its therapeutic and neuroprotective actions against stress-related cellular damage. nih.govresearchgate.net

Conversely, other research has shown that fluoxetine can induce oxidative stress. In human hepatoma (HepG2) cells, fluoxetine treatment led to a significant increase in intracellular ROS and malondialdehyde (MDA), a marker of lipid peroxidation. aimspress.comaimspress.com Concurrently, a significant reduction in glutathione (B108866) (GSH), a key intracellular antioxidant, was observed. aimspress.comaimspress.com This induction of oxidative stress was also linked to DNA damage. aimspress.comresearchgate.net The tail percentage in comet assays, which indicates DNA damage, increased in a concentration-dependent manner in HepG2 cells exposed to fluoxetine. aimspress.comresearchgate.net These findings suggest that the effects of (S)-fluoxetine(1+) on oxidative balance are context-dependent and can involve the induction of antioxidant defenses in response to an initial increase in oxidative stress. nih.gov

Table 1: Effect of Fluoxetine on Oxidative Stress Markers in HepG2 Cells

| Marker | Concentration (µM) | Observation | Reference |

| Reactive Oxygen Species (ROS) | 1 - 10 | Significant Increase | aimspress.comaimspress.com |

| Malondialdehyde (MDA) | 1 - 10 | Significant Increase | aimspress.comaimspress.com |

| Glutathione (GSH) | 1 - 10 | Significant Reduction | aimspress.comaimspress.com |

| DNA Damage (% Tail DNA) | 1 | 19% | aimspress.comresearchgate.net |

| DNA Damage (% Tail DNA) | 5 | 28% | aimspress.comresearchgate.net |

| DNA Damage (% Tail DNA) | 10 | 32% | aimspress.comresearchgate.net |

Behavioral Phenotyping and Neurobiological Effects in Animal Models (Mechanistic Focus)

Modulation of Stress Responses and Anxiogenic Stimuli

In animal models, (S)-fluoxetine(1+) has been shown to modulate behavioral responses to stress and anxiety-provoking stimuli, particularly after chronic administration. nih.gov The effects are often dependent on the genetic background and the behavioral state of the animal. nih.gov For instance, in the highly anxious BALB/c mouse strain, chronic fluoxetine treatment reduced anxiety-related behaviors in the open field and novelty-induced hypophagia tests. nih.gov

Mechanistically, fluoxetine can reverse behavioral changes induced by chronic stress paradigms, such as chronic social defeat stress. nih.govnih.gov In stressed mice, fluoxetine has been observed to normalize stress-induced increases in emotionality. researchgate.net The compound's therapeutic effects appear to be unmasked in animals that exhibit abnormal behavioral and neurobiological responses to stress. nih.gov For example, fluoxetine's modulatory effects on 5-HT₂C pre-mRNA editing, which are altered by stress, are normalized when the treatment is combined with stress exposure in susceptible mouse strains. nih.gov This suggests that (S)-fluoxetine(1+) may act by correcting stress-induced neuroadaptations. nih.govfrontiersin.org

Effects on Reward Systems and Incentive Valence

(S)-Fluoxetine(1+) significantly alters reward-based decision-making and sensitivity to incentives in animal models. frontiersin.org Studies in adult male macaques performing a target selection task with reward biases showed that fluoxetine increased their sensitivity to the reward outcome. frontiersin.org Specifically, the preference for highly rewarded items was enhanced, while the preference for low-reward items decreased, indicating that the compound amplifies the incentive valence of both positive and negative outcomes. frontiersin.org

However, in non-stressed rodent models, chronic fluoxetine treatment has been associated with impaired reward learning and motivation. researchgate.net In these studies, treated animals lost the ability to preferentially choose a reward over a neutral stimulus. This suggests that the effects of (S)-fluoxetine(1+) on reward systems may be state-dependent, potentially enhancing sensitivity to existing reward contingencies while impairing the acquisition of new reward-based learning in a non-stressed state. frontiersin.orgresearchgate.net

Cognitive Function Assessment (e.g., spatial memory, attention)

The impact of (S)-fluoxetine(1+) on cognitive functions is multifaceted, with studies reporting both improvements and impairments depending on the context and the specific cognitive domain being assessed. nih.gov In an experimental rat model of Alzheimer's disease, which involves cognitive deficits due to cholinergic system lesions, fluoxetine administration significantly improved learning and memory processes in an active avoidance task. nih.gov This suggests a potential for (S)-fluoxetine(1+) to ameliorate certain types of cognitive impairment. nih.gov

The mechanisms underlying these cognitive effects are linked to fluoxetine's ability to induce synaptic plasticity. nih.gov It has been shown to increase dendritic spine density in the hippocampus and medial prefrontal cortex and to elevate levels of synaptic proteins, which are crucial for synapse formation and stability. nih.gov However, the influence of fluoxetine on cognition can be complex, and negative outcomes have been reported in preclinical research involving healthy, non-diseased animals. nih.gov

Neurochemical Changes in Synaptic Monoamine Levels (e.g., Dopamine (B1211576), Norepinephrine)

A distinctive neurochemical effect of (S)-fluoxetine(1+) compared to other selective serotonin reuptake inhibitors (SSRIs) is its ability to increase extracellular levels of not only serotonin but also dopamine and norepinephrine (B1679862) in the prefrontal cortex of rats. nih.govresearchgate.net While other SSRIs like citalopram (B1669093) and paroxetine (B1678475) primarily elevate serotonin, acute systemic administration of fluoxetine produces robust and sustained increases in these catecholamines. nih.govresearchgate.net

This effect is not believed to be caused by the non-selective blockade of norepinephrine or dopamine transporters. researchgate.net Instead, a potential mechanism is the blockade of 5-HT₂C receptors, for which fluoxetine has a sufficient affinity at concentrations achieved in the prefrontal cortex. nih.govresearchgate.net This antagonism of 5-HT₂C receptors is thought to disinhibit dopaminergic and noradrenergic neurons, leading to the observed increase in their synaptic levels. researchgate.net This atypical action suggests that the neurochemical profile of (S)-fluoxetine(1+) extends beyond serotonin reuptake inhibition to include the modulation of key catecholamine systems. nih.govresearchgate.net

Table 2: Acute Effects of Fluoxetine on Extracellular Monoamine Levels in Rat Prefrontal Cortex

| Monoamine | Observation | Potential Mechanism | Reference |

| Norepinephrine | Robust and sustained increase | 5-HT₂C receptor blockade | nih.govresearchgate.net |

| Dopamine | Robust and sustained increase | 5-HT₂C receptor blockade | nih.govresearchgate.neteurekalert.org |

| Serotonin | 2- to 4-fold increase above baseline | Serotonin transporter inhibition | researchgate.net |

Cardiovascular System Effects at Molecular and Cellular Levels (Preclinical)

Preclinical research has identified that (S)-fluoxetine(1+) exerts notable effects on the cardiovascular system at the molecular and cellular levels. These effects encompass vascular smooth muscle function, cardiac electrophysiology, and autonomic control of cardiac activity.

Vascular Smooth Muscle Cell Function and Myogenic Constriction